1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea
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Overview
Description
1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea is an organic compound that features a tert-butyl phenyl group and a tetrahydropyran ring attached to a urea backbone. This compound is of interest in various fields of scientific research due to its unique structural characteristics and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea typically involves a multi-step synthetic route. One common method starts with the reaction of 4-(tert-butyl)aniline with a suitable isocyanate to form the intermediate urea compound. This is then reacted with 3-(tetrahydro-2H-pyran-4-yl)propylamine under controlled conditions to yield the final product.
Key steps and conditions:
Step 1: : React 4-(tert-butyl)aniline with isocyanate.
Conditions: Inert atmosphere, room temperature, solvent such as dichloromethane.
Step 2: : React the intermediate with 3-(tetrahydro-2H-pyran-4-yl)propylamine.
Conditions: Elevated temperature, solvents like methanol or ethanol.
Industrial Production Methods
Industrial production may employ similar synthetic routes but scaled up with optimized reaction conditions to increase yield and efficiency. Continuous flow reactors and high-throughput screening techniques may be used to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: : The urea backbone can be reduced under specific conditions to yield amine derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at the phenyl ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Use of halides, nitrates, or other substituents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
Oxidation: : Carbonyl derivatives of the tetrahydropyran moiety.
Reduction: : Amine derivatives of the urea group.
Substitution: : Various substituted phenyl or tetrahydropyran derivatives depending on the reagent used.
Scientific Research Applications
1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for potential enzyme inhibition properties.
Medicine: : Studied for its effects on cellular pathways and potential therapeutic applications.
Industry: : Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein function. Detailed studies are necessary to elucidate specific molecular targets and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-(tert-butyl)phenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea stands out due to its unique combination of a tert-butyl phenyl group and a tetrahydropyran ring. Similar compounds include:
1-(4-tert-butylphenyl)-3-(tetrahydro-2H-pyran-4-yl)urea: : Lacks the hydroxyl group.
1-(4-methylphenyl)-3-(3-hydroxypropyl)urea: : Substituted with a methyl group instead of a tert-butyl group.
This combination confers distinct chemical reactivity and potential biological activities, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-19(2,3)15-4-6-16(7-5-15)21-18(23)20-11-8-17(22)14-9-12-24-13-10-14/h4-7,14,17,22H,8-13H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHVUWKLNTZADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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